molecular formula C19H21Cl2NO2S B2795803 2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 956753-99-4

2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2795803
CAS No.: 956753-99-4
M. Wt: 398.34
InChI Key: IAYPTUFNWGMXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide is a synthetic organic compound with the molecular formula C19H21Cl2NO2S It is characterized by the presence of a sulfinyl group attached to a benzyl moiety, which is further connected to an acetamide group substituted with dichlorophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Preparation of 4-(tert-butyl)benzyl chloride: This can be achieved by reacting 4-(tert-butyl)toluene with chlorine gas in the presence of a catalyst.

    Formation of 4-(tert-butyl)benzyl sulfoxide: The benzyl chloride is then reacted with a sulfinylating agent, such as dimethyl sulfoxide (DMSO), under basic conditions to form the sulfoxide.

    Coupling with N-(2,4-dichlorophenyl)acetamide: The final step involves coupling the sulfoxide with N-(2,4-dichlorophenyl)acetamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products Formed

    Oxidation: Formation of the corresponding sulfone

    Reduction: Formation of the corresponding sulfide

    Substitution: Formation of substituted acetamides

Scientific Research Applications

2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(tert-butyl)benzyl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
  • 2-{[4-(tert-butyl)benzyl]sulfonyl}-N-(2,4-dichlorophenyl)acetamide

Uniqueness

2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfanyl and sulfonyl analogs. This uniqueness can be leveraged in designing compounds with specific reactivity and biological activity profiles.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfinyl]-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO2S/c1-19(2,3)14-6-4-13(5-7-14)11-25(24)12-18(23)22-17-9-8-15(20)10-16(17)21/h4-10H,11-12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPTUFNWGMXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.